Regioisomeric Chlorine Position: Ortho (2-Chloro) vs. Para (4-Chloro) Substitution Defines Conformational and Electronic Landscape
The target compound bears chlorine at the ortho (2-) position of the N-phenyl ring, whereas the commercially available 4-chloro analog (CAS 72578-34-8) places chlorine at the para position. This positional isomerism generates distinct molecular geometries: the ortho-chloro substituent sterically hinders rotation around the N–C(phenyl) bond, resulting in a higher rotational barrier and a preferred non-coplanar conformation between the pyrrole and chlorophenyl rings . In contrast, the para-chloro isomer permits free rotation with minimal steric penalty. The predicted pKa of the 4-chloro isomer is 2.34 (±0.14), reflecting the electron-withdrawing resonance effect of para-chlorine on the pyrrole amino group; the ortho-chloro isomer is expected to exhibit a different pKa due to the combined inductive and steric effects that alter the basicity of the 2-amino group . These conformational and electronic differences are critical in biological target engagement: SAR studies on the related 2-aminopyrrole-3-carbonitrile chemotype have demonstrated that N-aryl substitution geometry is a key determinant of inhibitory potency against metallo-β-lactamases [1].
| Evidence Dimension | Chlorine substitution position on N-phenyl ring and its steric/electronic consequences |
|---|---|
| Target Compound Data | 2-Chloro (ortho) substitution: sterically hindered N-aryl bond rotation, non-coplanar preferred conformation; no published experimental pKa |
| Comparator Or Baseline | 4-Chloro (para) isomer (CAS 72578-34-8): unhindered rotation, coplanar conformation accessible; predicted pKa = 2.34 ± 0.14; predicted density = 1.24 ± 0.1 g/cm³; predicted boiling point = 448.7 ± 45.0 °C |
| Quantified Difference | Positional isomerism (ortho vs. para) with qualitatively different conformational ensembles; pKa difference cannot be quantified without experimental data for the ortho isomer |
| Conditions | Structural comparison; predicted properties from ACD/Labs Percepta Platform; SAR context from published metallo-β-lactamase inhibitor studies [1] |
Why This Matters
Ortho vs. para chlorine placement alters molecular shape recognition at protein binding sites, meaning that compounds with identical atomic composition but different chlorine positions are not interchangeable in structure-based drug design or SAR campaigns.
- [1] McGeary, R. P.; et al. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry 2017, 137, 400–413. View Source
